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COPPERPOTASSIUMHEXACYANOFERRATE(II)

Cat. No.: B1174992
CAS No.: 14481-39-1
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Description

Contextualization of Hexacyanoferrates as Coordination Compounds within Contemporary Chemistry

Hexacyanoferrates are a class of coordination compounds that have garnered significant research interest in modern chemistry. nih.gov These compounds, which include the well-known Prussian Blue, are metal-organic frameworks (MOFs) constructed from octahedral [M1(CN)6]3− groups bridged by M2 ions. acs.org Their unique structure provides an open framework with large interstitial spaces, which is conducive to the rapid insertion and extraction of ions. nih.gov This structural characteristic makes them highly versatile and has led to their application in a wide range of fields.

The diverse applications of hexacyanoferrates include their use as cathode materials in batteries, electrocatalysts, ion-exchangers, and in electrochemical biosensing. researchgate.net Their tunable physicochemical properties, stability, and the ease and low cost of their synthesis have made them attractive for both fundamental research and practical applications. acs.orgroyalsocietypublishing.org The ability to modify the metal centers (M1 and M2) allows for the fine-tuning of the compound's electronic and electrochemical properties, making them a rich area for scientific investigation. acs.org

Historical Trajectories and Evolution of Research on Prussian Blue Analogues

The study of hexacyanoferrates began with the accidental discovery of Prussian Blue in 1704. acs.org Initially used as a pigment, the first synthesis method was published in 1724 and involved organic precursors. royalsocietypublishing.org By the mid-19th century, the bulk synthesis of potassium hexacyanoferrate from inorganic precursors became possible, paving the way for more systematic research into this class of compounds. royalsocietypublishing.orgresearchgate.net

The term "Prussian Blue Analogues" (PBAs) refers to a large family of compounds with a similar crystal structure to Prussian Blue but with different metal ions. Research into PBAs has expanded significantly, driven by their potential in various technological applications. royalsocietypublishing.org These materials are now being explored for their use in energy storage, such as in sodium-ion and potassium-ion batteries, as well as for their electrocatalytic properties, for example, in water splitting. royalsocietypublishing.orgnih.gov The evolution of research in this area has been marked by a shift from simple synthesis to more controlled methods aimed at producing materials with specific properties and enhanced performance. nih.gov

Rationale for Dedicated Scholarly Inquiry into Copper Potassium Hexacyanoferrate(II)

Copper potassium hexacyanoferrate(II), with the general formula KₓCu[Fe(CN)₆]ₙ·mH₂O, has emerged as a compound of particular interest within the broader family of PBAs. Its open framework structure allows for the insertion of various ions, including potassium, making it a promising material for a range of applications. spast.org The synthesis of this compound can be achieved through methods such as chemical co-precipitation, and its properties can be influenced by the synthesis conditions. spast.org

Scholarly inquiry into copper potassium hexacyanoferrate(II) is driven by its potential applications in several key areas:

Energy Storage: The ability of the compound to reversibly insert and extract ions makes it a candidate for use as a cathode material in batteries, particularly for sodium-ion and copper-ion systems. rsc.orgrsc.org Research has shown that it can exhibit stable cycling performance and a respectable specific capacity. rsc.org

Ion Exchange and Decontamination: The porous structure of copper potassium hexacyanoferrate(II) makes it an effective ion exchanger. This property is particularly relevant for the removal of certain cations, such as cesium, from aqueous solutions, which has implications for the treatment of radioactive waste. eeer.org

Electrocatalysis and Sensing: Like other PBAs, copper potassium hexacyanoferrate(II) has been investigated for its electrocatalytic and sensing properties. acs.org These properties are tied to the redox activity of the metal centers within the framework.

The study of copper potassium hexacyanoferrate(II) is also motivated by the need to understand the fundamental structure-property relationships in PBAs. By investigating how the presence of both copper and potassium influences the material's electrochemical and physical properties, researchers can gain insights that are applicable to the design of new materials with tailored functionalities. acs.org

Research Findings on Copper Potassium Hexacyanoferrate(II)

The following tables summarize key research findings on the synthesis, structural characteristics, and electrochemical performance of copper potassium hexacyanoferrate(II).

Table 1: Synthesis and Structural Characterization

ParameterValue/DescriptionReference
Synthesis Method Chemical co-precipitation of CuSO₄ and K₄[Fe(CN)₆]. spast.org spast.org
Crystal Structure Typically cubic (Fm-3m space group) or triclinic (P-1 space group), depending on synthesis. acs.org acs.org
Lattice Parameter (a-axis) Decreases with the reduction of Fe(III) to Fe(II) and insertion of K⁺. researchgate.net researchgate.net
Water Content Exhibits a total weight loss of approximately 26% upon heating to 180 °C. acs.orgosti.gov acs.orgosti.gov
Potassium Ion Position Located at the 32f and 48g sites within the crystal lattice. acs.orgosti.gov acs.orgosti.gov

Table 2: Electrochemical Performance in Aqueous Electrolytes

ParameterValue/DescriptionReference
Application Cathode material for sodium-ion batteries. rsc.org
Specific Capacity 46 mAh g⁻¹ at a current density of 20 mA g⁻¹. rsc.org rsc.org
Ion Insertion/Extraction Reversible insertion/extraction of sodium ions. rsc.org rsc.org
Diffusion Control The electrochemical process is controlled by solid-phase diffusion. rsc.org rsc.org
Electrochromic Properties Changes color from brown to orange upon oxidation. acs.org acs.org

Properties

CAS No.

14481-39-1

Molecular Formula

C8H21N3

Synonyms

COPPERPOTASSIUMHEXACYANOFERRATE(II)

Origin of Product

United States

Methodological Advancements in the Synthesis and Controlled Fabrication of Copper Potassium Hexacyanoferrate Ii

Novel Synthetic Pathways for Crystalline and Nanostructured Copper Potassium Hexacyanoferrate(II)

The development of novel synthetic pathways has enabled the production of both crystalline and nanostructured forms of KCuHCF, each with unique characteristics.

Precipitation and co-precipitation are common and straightforward methods for synthesizing KCuHCF. acs.orgresearchgate.netresearchgate.net These techniques typically involve the reaction of a soluble copper salt with a potassium hexacyanoferrate(II) or potassium hexacyanoferrate(III) solution. researchgate.netwhiterose.ac.ukgeeksforgeeks.org

A typical co-precipitation method involves the dropwise addition of a copper chloride solution to a potassium ferricyanide (B76249) solution under constant stirring. researchgate.net The resulting mixture is then aged to ensure homogeneity and complete reaction, followed by washing and drying of the precipitate. researchgate.netwhiterose.ac.uk The general chemical reaction can be represented as:

K₄[Fe(CN)₆] + 2CuSO₄ → Cu₂[Fe(CN)₆] + 2K₂SO₄ geeksforgeeks.org

The simplicity of this method allows for large-scale production. taylorandfrancis.com However, controlling the particle size and distribution can be challenging due to the simultaneous occurrence of nucleation, growth, and agglomeration. researchgate.net The properties of the final product are influenced by factors such as the concentration of reactants, the rate of addition, and the temperature. researchgate.netsphinxsai.com

Table 1: Parameters in Precipitation Synthesis of Copper Hexacyanoferrate

ParameterDescriptionImpact on Product
Reactant Concentration Molarity of copper and hexacyanoferrate solutions.Influences nucleation rate and particle size.
Addition Rate The speed at which reactants are mixed.Affects the homogeneity and uniformity of particles.
Stirring Speed Agitation rate of the reaction mixture.Ensures even distribution of reactants and prevents localized high supersaturation.
Temperature The temperature at which the reaction is carried out.Can affect reaction kinetics and crystal growth.
Aging Time Duration the precipitate is left in the mother liquor.Allows for crystal ripening and improved crystallinity.

This table provides a summary of key parameters that can be adjusted during the precipitation synthesis of copper hexacyanoferrate to control the final product's characteristics.

Hydrothermal and solvothermal methods offer greater control over the crystallinity and morphology of KCuHCF by conducting the synthesis in a closed system under elevated temperature and pressure. nih.gov In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs other organic solvents. nih.gov These methods can produce well-defined crystalline structures and unique morphologies.

For instance, a solvothermal method can be employed to synthesize hollow copper/zinc-metal-organic frameworks (MOFs) by reacting zinc acetate (B1210297) dihydrate and copper(II) acetylacetonate (B107027) with a ligand in a solvent like dimethylformamide (DMF). acs.org The particle size in such syntheses can be controlled by the addition of a capping agent like polyvinylpyrrolidone (B124986) (PVP). acs.org While not a direct synthesis of KCuHCF, these MOFs can serve as precursors or templates. Lowering the reaction temperature and pressure in these methods, a concept known as low-temperature solvothermal synthesis (LTS) or hydrothermal carbonization (HTC), is being explored to reduce energy consumption. nih.gov

Table 2: Comparison of Hydrothermal and Solvothermal Synthesis Parameters

ParameterHydrothermal SynthesisSolvothermal Synthesis
Solvent WaterOrganic solvents (e.g., DMF, ethanol)
Temperature Typically 100-300 °CVaries depending on the solvent's boiling point
Pressure Autogenous pressureAutogenous pressure
Advantages Environmentally friendly solvent, can produce highly crystalline materials.Can produce unique morphologies and phases not accessible in aqueous systems.
Disadvantages High energy consumption, requires specialized equipment.Use of potentially toxic and expensive organic solvents.

This interactive table outlines the key differences and characteristics of hydrothermal and solvothermal synthesis methods as they can be applied to the fabrication of advanced materials like KCuHCF.

Electrochemical deposition is a powerful technique for fabricating thin films of KCuHCF directly onto a conductive substrate. researchgate.net This method allows for precise control over the film thickness and morphology. One approach involves the electrodeposition of a copper film followed by its immersion in a potassium hexacyanoferrate solution. researchgate.netmdpi.com A redox reaction occurs where the copper film is oxidized, and the resulting copper ions react with the hexacyanoferrate to form a KCuHCF film. mdpi.com

The growth and properties of the film can be controlled by parameters such as the concentration of the hexacyanoferrate solution, the immersion time, and the temperature. mdpi.com Cyclic voltammetry is often used to characterize the electrochemical properties of the deposited films. researchgate.netmdpi.com This technique has been successfully used to create micropatterns of KCuHCF films through processes like photolithography and lift-off. mdpi.comntu.edu.sg

Template-directed synthesis and self-assembly are sophisticated strategies for creating KCuHCF with complex and well-defined architectures. In template-directed synthesis, a pre-existing structure is used as a scaffold to guide the formation of the KCuHCF. For example, a cobalt hydroxycarbonate 1-D structured array can be used as a sacrificial template. rsc.org Through an ion exchange reaction in an aqueous solution of potassium hexacyanoferrate, the template is transformed into a 1-D array of cobalt hexacyanoferrate crystals. rsc.org This approach allows for morphology-dependent property engineering. rsc.org

Self-assembly involves the spontaneous organization of molecular components into ordered structures. mdpi.comresearchgate.net In the context of copper-based coordination polymers, self-assembly reactions between copper(II) ions and specific organic ligands can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. mdpi.comresearchgate.net The final structure is influenced by the geometry of the ligands and the coordination preferences of the copper ions. mdpi.comresearchgate.net

Control of Morphological Features and Particle Size in Copper Potassium Hexacyanoferrate(II) Synthesis

Controlling the morphology and particle size of KCuHCF is critical for optimizing its performance in various applications. Several factors during synthesis can be manipulated to achieve this control. acs.orgtandfonline.com

The choice of synthesis method plays a significant role. For instance, microemulsion techniques can be used to produce highly monodisperse nanoparticles with sizes ranging from 2 to 50 nm, whereas bulk synthesis tends to yield larger, less uniform particles. acs.org

In precipitation methods, parameters such as reactant concentration, temperature, and the presence of additives can influence particle size. nih.gov For example, in the polyol synthesis of copper nanoparticles, varying the concentration of the reducing agent, reaction temperature, and precursor injection rate allows for control over the final particle size. nih.gov The use of a protecting agent, such as polyvinylpyrrolidone (PVP), can prevent particle aggregation and lead to monodisperse nanoparticles. nih.gov

In template-directed synthesis, the morphology of the final KCuHCF product is directly dictated by the shape and size of the template used. rsc.org For instance, using a 1-D structured array as a template results in a 1-D array of KCuHCF crystals. rsc.org

The surface morphology of the resulting particles can also be controlled. For example, in the coating of copper particles with silver, the concentration of certain ions in the solution can determine whether the resulting silver layer is rough or smooth and dense. mdpi.com

Green Chemistry Principles and Sustainable Synthesis Approaches for Copper Potassium Hexacyanoferrate(II)

The application of green chemistry principles to the synthesis of KCuHCF aims to reduce the environmental impact of the production process. This includes using less hazardous chemicals, reducing waste, and improving energy efficiency.

One key area of focus is the use of potassium hexacyanoferrate(II) as an environmentally friendly cyanide source in various chemical reactions. researchgate.net This avoids the use of more toxic cyanide compounds.

Microwave-assisted synthesis is another green approach that can be applied. nih.gov This method often leads to faster reaction times and reduced energy consumption compared to conventional heating methods. nih.gov

The development of low-temperature and low-pressure hydrothermal and solvothermal synthesis methods also aligns with green chemistry principles by minimizing energy demand. nih.gov Furthermore, using water as a solvent in hydrothermal synthesis is inherently more environmentally friendly than using organic solvents in solvothermal processes. nih.gov

Advanced Characterization and Spectroscopic Elucidation of Copper Potassium Hexacyanoferrate Ii Structures and Bonding

High-Resolution Structural Analysis of Copper Potassium Hexacyanoferrate(II) Frameworks

High-resolution structural analysis techniques are pivotal in mapping the precise atomic arrangement within the crystal lattice of copper potassium hexacyanoferrate(II). These methods reveal details about the unit cell, atomic positions, bond lengths, and the location of guest species like potassium ions and water molecules within the framework.

X-ray diffraction (XRD) is a cornerstone technique for determining the crystal structure of materials. For copper potassium hexacyanoferrate(II), both single-crystal and powder XRD studies have been employed to refine its structural parameters.

Many studies report that copper hexacyanoferrate compounds, including the potassium-containing variants, crystallize in a face-centered cubic structure with the space group Fm-3m. acs.orghcmue.edu.vn This structure is characterized by a robust framework of -Fe-C-N-Cu- linkages. However, one-third of the [Fe(CN)₆] groups are typically vacant, and the octahedral coordination around the Copper(II) ions is completed by water molecules. acs.org The insertion of potassium ions into the structure is accompanied by the reduction of Fe(III) to Fe(II), which leads to a contraction of the unit cell. acs.org For instance, in one study, the lattice parameter 'a' of K₂ₓ/₃Cu[Fe(CN)₆]₂/₃·nH₂O was found to decrease from 10.1036(11) Å for the potassium-free (x=0.0) form to 10.0588(5) Å for the potassium-rich (x=1.0) form. acs.orgacs.org

More complex structural models have also been proposed. Some research indicates that K₂Cu[Fe(CN)₆] possesses a triclinic P-1 structure composed of non-linear –Fe–C–N–Cu- chains that form a puckered layered network. researchgate.net Another study using high-resolution synchrotron XRD data revealed that the structure is triclinic, a complexity arising from an interplay of cooperative Jahn-Teller distortions, octahedral tilting, and a collective "slide" distortion involving the displacement of K⁺ ions. researchgate.net

The Rietveld method is a powerful technique used to refine the crystal structure model by fitting a theoretical diffraction profile to the experimental powder diffraction data until the match is optimized. wikipedia.orgiitm.ac.in This method has been instrumental in analyzing the XRD patterns of these materials to determine phase composition, lattice parameters, and atomic coordinates. researchgate.netiitm.ac.in

Table 1: Crystallographic Data for K₂ₓ/₃Cu[Fe(CN)₆]₂/₃·nH₂O from Diffraction Studies

Composition (x value)Crystal SystemSpace GroupLattice Parameter (a)Reference
x = 0.0CubicFm-3m10.1036(11) Å acs.orgacs.org
x = 1.0CubicFm-3m10.0588(5) Å acs.orgacs.org
K₂Cu[Fe(CN)₆]TriclinicP-1- researchgate.net
K₂Cu[Fe(CN)₆]TriclinicP1a = 7.10082(3) Å, b = 7.37893(3) Å, c = 7.38128(3) Å researchgate.net

While XRD is excellent for locating heavier atoms, neutron powder diffraction (NPD) is particularly sensitive to lighter elements like hydrogen. This makes it an indispensable tool for accurately determining the positions of water molecules within the copper potassium hexacyanoferrate(II) structure. acs.org

NPD studies on K₂ₓ/₃Cu[Fe(CN)₆]₂/₃·nH₂O have provided a detailed picture of water and potassium ion locations. acs.orgacs.org Rietveld refinement of NPD data revealed that zeolitic (non-coordinated) water molecules are distributed over three distinct sites within the framework's cavities: 8c, 32f, and 48g. acs.orgacs.org Coordinated water molecules, which complete the copper coordination sphere, were found at a 192l site, near vacant nitrogen positions. acs.org Crucially, these studies showed that the inserted K⁺ ions are not randomly distributed but preferentially occupy the 8c and 32f sites within the cavities. acs.orgacs.org For a potassium-rich sample (x=1.0), refinements indicated approximately 2.6 K atoms per unit cell were distributed over these two sites. acs.org

Synchrotron-based X-ray absorption spectroscopy (XAS) techniques, such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), are powerful for probing the local atomic and electronic structure from the perspective of a specific element.

Spectroscopic Probes of Electronic States and Interatomic Interactions in Copper Potassium Hexacyanoferrate(II)

Spectroscopic techniques that probe electronic transitions and molecular vibrations provide complementary information to diffraction methods, offering a deeper understanding of the bonding and electronic states of the metal centers.

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for investigating the local environment of iron atoms. It can precisely determine the oxidation state (Fe²⁺ or Fe³⁺) and spin state (low-spin or high-spin) of iron in a compound. oup.comjkps.or.kr

In studies of copper hexacyanoferrate, Mössbauer spectroscopy has been used to track the changes in the iron centers as potassium ions are inserted into the structure. acs.org These investigations show that as the amount of intercalated potassium increases, the Fe(III) ions are progressively reduced to Fe(II). acs.org This confirms that the reduction of the [Fe(CN)₆]³⁻ complex to [Fe(CN)₆]⁴⁻ is the primary charge-balancing mechanism that facilitates the incorporation of positive K⁺ ions into the crystal lattice. The iron in potassium hexacyanoferrate(II) is in a low-spin state, where the six d-electrons are paired in the t₂g orbitals due to the strong crystal field of the cyanide ligands, resulting in a diamagnetic complex. chemedx.org

Fourier-transform infrared (FTIR) and Raman spectroscopies probe the vibrational modes of a molecule, which are sensitive to bond strengths and the local chemical environment. For metal hexacyanoferrates, the most informative spectral region is typically that of the cyanide ligand (C≡N) stretching vibration. researchgate.netrsc.org

The frequency of the C≡N stretch is highly sensitive to the oxidation states of the iron and copper atoms it bridges. In copper potassium hexacyanoferrate, the cyanide stretching mode gives rise to distinct peaks in both FTIR and Raman spectra. acs.org Raman spectra of CuHCFe films containing potassium show characteristic peaks at approximately 2100 cm⁻¹ and 2140 cm⁻¹. nih.gov The presence and position of these bands confirm the formation of the cyano-bridged framework. Changes in the C≡N stretching frequency upon potassium intercalation reflect the change in the electronic structure, specifically the reduction of Fe(III) to Fe(II), which alters the degree of π-backbonding between the metal d-orbitals and the cyanide π* orbitals. acs.orgoup.com

Table 2: Characteristic Vibrational Frequencies for Copper Potassium Hexacyanoferrate(II)

Spectroscopic TechniqueVibrational ModeApproximate Wavenumber (cm⁻¹)Reference
FTIRC≡N Stretch~2100 researchgate.net
RamanC≡N Stretch2100, 2140 nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States in Copper Potassium Hexacyanoferrate(II)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within the top few nanometers of a material's surface. icm.edu.pl In the analysis of copper potassium hexacyanoferrate(II), XPS provides direct evidence for the presence and chemical states of copper, iron, potassium, carbon, and nitrogen.

High-resolution XPS spectra of the Cu 2p region are characteristic for different copper oxidation states. For instance, the Cu 2p₃/₂ peak for Cu(II) is typically found at a binding energy of around 936 eV, while peaks around 932.8 eV can be attributed to a combination of Cu(0) and Cu(I). researchgate.net The presence of strong satellite "shake-up" peaks at higher binding energies is a distinctive feature of Cu(II) species, arising from the d⁹ electronic configuration. youtube.com The absence or presence of these satellites helps in distinguishing between Cu(I) and Cu(II).

Similarly, the Fe 2p spectrum reveals the oxidation state of iron. The Fe 2p₃/₂ peak for Fe(II) in the hexacyanoferrate complex is typically observed, and its binding energy can be used to confirm the +2 oxidation state. researchgate.net Analysis of the N 1s spectrum provides information on the cyanide ligand, with binding energies corresponding to the [Fe(CN)₆]⁴⁻ anionic group. researchgate.net

Quantitative analysis of the peak areas in XPS spectra allows for the determination of the surface elemental ratios, providing insights into the stoichiometry of the synthesized copper potassium hexacyanoferrate(II). This is particularly important for understanding surface modifications, defects, or the presence of any impurities.

Table 1: Representative XPS Binding Energies for Copper Potassium Hexacyanoferrate(II)

Element & Orbital Typical Binding Energy (eV) Inferred Oxidation State Reference
Cu 2p₃/₂ ~936 Cu(II) researchgate.net
Fe 2p₃/₂ ~708-711 Fe(II) researchgate.netacs.org
K 2p ~293 K(I)
N 1s ~397-398 in [Fe(CN)₆]⁴⁻ researchgate.net

Note: Exact binding energies can vary slightly depending on the specific sample preparation, instrument calibration, and chemical environment.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers in Copper Potassium Hexacyanoferrate(II)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. universite-paris-saclay.fr It is particularly well-suited for studying paramagnetic centers, such as the Cu(II) ions in copper potassium hexacyanoferrate(II). libretexts.org The d⁹ electronic configuration of Cu(II) makes it EPR-active. libretexts.org

The EPR spectrum of a Cu(II) complex provides detailed information about its coordination environment and the nature of the metal-ligand bonding. ethz.chresearchgate.net The spectrum is characterized by g-values and hyperfine coupling constants (A-values). The g-tensor components (gₓ, gᵧ, g₂) are sensitive to the geometry of the copper center. For instance, in an axially elongated octahedral or square planar geometry, it is common to observe g∥ > g⊥ > gₑ (where gₑ is the g-factor for a free electron, ≈ 2.0023), which is characteristic of a d(x²-y²) ground state. mdpi.com

Hyperfine splitting arises from the interaction of the unpaired electron with the nuclear spin of the copper atom (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes), resulting in a four-line pattern in the spectrum. libretexts.org Superhyperfine coupling, which is the interaction with ligand nuclei (e.g., ¹⁴N from the cyanide ligands), can provide further details about the coordination sphere, although it may not always be resolved. nih.gov

By analyzing the EPR parameters, researchers can deduce the symmetry of the ligand field around the Cu(II) ion and the degree of covalency in the Cu-N bonds. Changes in the EPR spectrum upon ion exchange or other chemical modifications can reveal alterations in the local structure of the paramagnetic centers. nih.gov

Table 2: Typical EPR Parameters for Cu(II) in a Distorted Octahedral Environment

Parameter Description Typical Value Range Inferred Information
g∥ g-tensor component parallel to the main symmetry axis 2.2 - 2.4 Geometry of the Cu(II) center
g⊥ g-tensor component perpendicular to the main symmetry axis 2.0 - 2.1 Geometry of the Cu(II) center
A∥ Hyperfine coupling constant parallel to the main symmetry axis 120 - 200 x 10⁻⁴ cm⁻¹ Nature of the Cu-ligand bond

Note: These values are illustrative and can vary based on the specific coordination environment and experimental conditions.

Microscopic and Nanospatial Characterization of Copper Potassium Hexacyanoferrate(II) Architectures

The morphology, crystal structure, and elemental distribution at the micro- and nanoscale are critical to understanding the properties and performance of copper potassium hexacyanoferrate(II). A combination of advanced microscopy techniques provides a detailed picture of its physical architecture.

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) with Elemental Mapping (EDS, EELS) of Copper Potassium Hexacyanoferrate(II)

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are indispensable for visualizing the internal structure of materials at high resolution. wikipedia.orgoxinst.com In the study of copper potassium hexacyanoferrate(II), TEM images can reveal the size, shape, and crystalline nature of the nanoparticles or thin films. researchgate.net For instance, TEM has been used to show that copper hexacyanoferrate can form cubic structures in the nanometer range (10-30 nm). researchgate.netresearchgate.net

When coupled with analytical techniques like Energy-Dispersive X-ray Spectroscopy (EDS) and Electron Energy-Loss Spectroscopy (EELS), STEM provides powerful elemental mapping capabilities. nd.eduthermofisher.com EDS analysis allows for the qualitative and quantitative determination of the elemental composition within a specific area of the sample, confirming the presence and distribution of Cu, Fe, K, C, and N. acs.orgeeer.org This is crucial for verifying the homogeneity of the compound and identifying any phase segregation. acs.org

EELS can provide even more detailed information, including chemical bonding and oxidation states, with high spatial resolution. nims.go.jp By analyzing the fine structure of the core-loss edges of the constituent elements, EELS can complement the surface-sensitive information from XPS with data from the bulk of the material.

Scanning Electron Microscopy (SEM) for Surface Morphology and Heterogeneity of Copper Potassium Hexacyanoferrate(II)

Studies have shown that the synthesis conditions, such as temperature and reactant concentrations, can significantly influence the surface morphology of copper hexacyanoferrate films. nih.gov For example, at higher temperatures and concentrations, the structure may feature larger, particle-like deposits rather than a uniform thin film. nih.gov SEM can reveal a range of morphologies, from well-defined cubic crystals to more irregular or agglomerated structures. researchgate.net The technique is also effective in visualizing the surface heterogeneity, showing variations in crystal size and orientation across the sample. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties of Copper Potassium Hexacyanoferrate(II)

Atomic Force Microscopy (AFM) provides three-dimensional topographical information of a surface at the nanoscale. nih.govresearchgate.net Unlike electron microscopy techniques, AFM does not require a vacuum and can be performed in air or liquid, allowing for the study of materials under more varied conditions. nih.gov

For copper potassium hexacyanoferrate(II), AFM can be used to measure surface roughness and visualize the fine details of the crystal facets and grain boundaries on thin films or individual nanoparticles. nih.gov This is complementary to the information obtained from SEM, often providing higher vertical resolution. researchgate.net

Beyond topography, advanced AFM modes can probe the mechanical properties of the material, such as adhesion and elasticity, on a localized scale. nih.gov By measuring the forces between the AFM tip and the sample surface, it is possible to map variations in these properties across the material, which can be correlated with its chemical composition and crystalline structure.

Table 3: Compound Names Mentioned in the Article

Compound Name
Copper Potassium Hexacyanoferrate(II)
Potassium Ferricyanide (B76249)
Potassium Ferrocyanide
Cupric Sulfate (B86663)
Copper(II) Acetylacetonate (B107027)
Chitosan
Sucrose
Goat Antimouse IgG
Bovine Serum Albumin
Potassium Chloride
Sodium Borohydride
Potassium Tetrachloroaurate
2-ICA
Dimethylformamide
K₂CO₃
Ethanol
Methanol
Fc-NH₂
N-Hydroxysuccinimide
1-Ethyl-3-(3-(dimethylamino)propyl) carbodiimide
2-Morpholinoethanesulfonic acid
Acetic Acid
Tween-20
PBS
PVP
Polyethylene Glycol
OA
OA-Bovine Serum Albumin
mAb
Glass Fiber
Absorbent Pad
Sample Pad
PVC
Microcystin WR
Brevetoxin 1
Domoic Acid
SPEs
Filter Paper
Adrenaline
Noradrenaline
Dopamine
Ephedrine
p-Tyramine
Copper Hydroxynitrate
Glyphosate
Copper Oxide
Tenorite
Li-doped ZnO
Al₂O₃
HfO₂
p-Si
LaFeO₃
RGO
LaMnO₃
NH₄NO₃
Copper-Cobalt Prussian Blue
Titanate Nanostructures

Fundamental Mechanistic Investigations of Copper Potassium Hexacyanoferrate Ii Phenomena

Ion-Exchange Kinetics and Thermodynamics within Copper Potassium Hexacyanoferrate(II) Lattices

The primary mechanism for the uptake of certain cations by copper potassium hexacyanoferrate(II) is ion exchange. This process is significantly influenced by the crystallographic structure of the hexacyanoferrate and the composition of the surrounding solution. In neutral solutions, the sorption of cesium ions (Cs⁺) onto potassium copper hexacyanoferrate(II) (K₂CuFe(CN)₆) proceeds via a direct exchange with potassium ions (K⁺) within the lattice, a process that maintains the initial crystal structure. researchgate.net This exchange is a result of the substitution of cations in the ferrocyanide by cesium, leading to the formation of mixed cesium ferrocyanides. researchgate.net

The kinetics of this ion exchange can be quite rapid. For mixed hexacyanoferrates containing both alkali and divalent metal ions, the exchange process is very fast. researchgate.net For instance, with mesoporous copper hexacyanoferrate(II) nanomaterials, the maximum adsorption capacity for Cs⁺ ions can be reached within 15 minutes at a pH of 6. researchgate.neteeer.org However, the kinetics can be slower for other types of ferrocyanides, sometimes requiring several hours to reach equilibrium. researchgate.net The diffusion coefficients for the ions being exchanged have been determined to be in the range of (1.7–7.6) × 10⁻¹³ m²s⁻¹. researchgate.net

The structure of the copper potassium hexacyanoferrate(II) plays a crucial role in the ion-exchange process. One prepared form, K₂CuFe(CN)₆, possesses a triclinic P-1 structure, characterized by non-linear –Fe–C–N–Cu– chains that form a puckered layered network. researchgate.net Another common form has a cubic zeolitic structure (space group F-43m) with cavities that can host K⁺ ions and water molecules. researchgate.netresearchgate.net This open framework facilitates the rapid diffusion and reversible insertion/extraction of cations. researchgate.net

The thermodynamic parameters of the ion-exchange process indicate a spontaneous and favorable reaction for the uptake of ions like cesium. The Gibbs free energy change (ΔG°) for cesium adsorption has been reported with negative values, indicating a spontaneous process. researchgate.net The positive value of the entropy change (ΔS⁰) suggests an increase in randomness at the solid-liquid interface during the adsorption process. eeer.org The negative enthalpy change (ΔH⁰) indicates that the adsorption process is exothermic. eeer.org

Table 1: Thermodynamic Parameters for Cesium Ion Adsorption on Mesoporous Copper Hexacyanoferrate(II)

ParameterValueTemperature Range (K)Reference
Gibbs Free Energy (ΔG°) -37.47 to -42.27 kJ/mol298 - 348 eeer.org
Enthalpy (ΔH°) -8.28 kJ/mol298 - 348 eeer.org
Entropy (ΔS°) 96.21 J/mol·K298 - 348 eeer.org

Redox Chemistry and Electron Transfer Mechanisms of Copper Potassium Hexacyanoferrate(II)

The electrochemical behavior of copper potassium hexacyanoferrate(II) is characterized by the redox activity of both its iron and copper centers. The Fe(II) in the hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻, can be oxidized to Fe(III) in the hexacyanoferrate(III) anion, [Fe(CN)₆]³⁻. ub.eduquora.com This is a reversible one-electron transfer reaction. als-japan.com

Cyclic voltammetry is a key technique used to investigate these electron transfer mechanisms. For a copper hexacyanoferrate thin film, cyclic voltammetry in 1 M KCl aqueous electrolyte shows a peak potential at 0.798 V (vs. Ag/AgCl), indicating the redox reaction of the film. nih.gov In a different study using a screen-printed carbon electrode, the anodic peak potential for 0.1 mM K₄Fe(CN)₆ was observed at 444.2 mV. nih.gov The rapid electron transfer between Fe(II) and Fe(III) ions is a well-established characteristic of Prussian blue and its analogs. diva-portal.org

The synthesis of K-containing copper hexacyanoferrate can be achieved through the reduction of Cuᴵᴵ[Feᴵᴵᴵ(CN)₆]₂/₃·nH₂O with K₂S₂O₃ (aq). acs.org This process involves the continuous reduction of Fe(III) to Fe(II), which is accompanied by the insertion of K⁺ ions into the lattice. acs.org

Table 2: Redox Potentials of Copper Hexacyanoferrate(II) from Cyclic Voltammetry

SystemElectrolyteAnodic Peak Potential (Epa)Cathodic Peak Potential (Epc)Reference
CuHCFe thin film1 M KCl0.798 V (vs. Ag/AgCl)- nih.gov
CuHCFe thin film1 M NaCl0.642 V (vs. Ag/AgCl)- nih.gov
0.1 mM K₄Fe(CN)₆ on SPCE-444.2 mV- nih.gov
0.1 mM K₃Fe(CN)₆/K₄Fe(CN)₆ on SPCE-281.5 mV- nih.gov

Adsorption/Desorption Dynamics and Surface Interaction Mechanisms on Copper Potassium Hexacyanoferrate(II)

The adsorption of cations, particularly cesium, onto copper potassium hexacyanoferrate(II) is a key area of investigation. The process is primarily governed by an ion-exchange mechanism, where potassium ions in the crystal lattice are replaced by cesium ions from the solution. researchgate.netresearchgate.net This interaction is facilitated by the material's porous structure.

The adsorption kinetics are typically rapid, with equilibrium being reached in a short period. For mesoporous copper hexacyanoferrate(II), maximum cesium adsorption is achieved within 15 minutes. researchgate.neteeer.org The adsorption process is well-described by several isotherm models, including the Langmuir, Redlich-Peterson, and Sips models, which provide insights into the nature of the adsorbent surface and the adsorption mechanism. researchgate.neteeer.org

The Langmuir model, in particular, suggests monolayer adsorption onto a surface with a finite number of identical sites. The maximum adsorption capacity (qₘₐₓ) derived from the Langmuir model is a critical parameter for evaluating the adsorbent's performance. For nanoscale copper hexacyanoferrate, a qₘₐₓ of 143.95 mg/g for Cs⁺ has been reported. researchgate.net Another study on mesoporous copper hexacyanoferrate(II) determined a maximum absorption capacity of 197.72 mg/g at 318 K. researchgate.neteeer.org

The surface area of the adsorbent also plays a significant role. Nanoscale copper hexacyanoferrate has been shown to have a high Brunauer-Emmett-Teller (BET) surface area of 462.42 m²/g. researchgate.netdoaj.org In contrast, a mesoporous form was found to have a surface area of 12.80 m²/g and a pore width of about 34.49 nm. researchgate.neteeer.org Desorption of the adsorbed ions follows a particle diffusion model. researchgate.net

Table 3: Adsorption Isotherm Parameters for Cesium on Copper Hexacyanoferrate(II)

AdsorbentIsotherm Modelqₘₐₓ (mg/g)Temperature (K)Reference
Nanoscale Copper HexacyanoferrateLangmuir143.95Not Specified researchgate.net
Mesoporous Copper Hexacyanoferrate(II)Langmuir197.72318 researchgate.neteeer.org
Mesoporous Copper Hexacyanoferrate(II)Redlich-Peterson-318 eeer.org
Mesoporous Copper Hexacyanoferrate(II)Sips-318 eeer.org

Influence of Environmental Parameters (e.g., pH, Ionic Strength, Temperature) on Copper Potassium Hexacyanoferrate(II) Reactivity

The reactivity and stability of copper potassium hexacyanoferrate(II) are significantly affected by environmental parameters such as pH, ionic strength, and temperature.

pH: The pH of the solution is a critical factor influencing the adsorption capacity and the stability of the compound. The maximum adsorption capacity for Cs⁺ is typically achieved at a pH of 6. researchgate.netresearchgate.net In acidic solutions, the structure of K₂CuFe(CN)₆ can be destroyed, even without the presence of cesium, leading to the formation of Cu₂Fe(CN)₆ as the main phase. researchgate.netcapes.gov.br In neutral solutions, the initial crystal structure is maintained during the ion-exchange process. researchgate.net

Ionic Strength: The presence of other cations in the solution can compete with the target ions for exchange sites on the hexacyanoferrate lattice, thereby affecting its removal efficiency. High concentrations of ions such as Na⁺, NH₄⁺, Ca²⁺, and K⁺ can negatively impact the removal of Cs⁺ ions. researchgate.net However, some studies suggest that at high concentrations, Na⁺, Ca²⁺, and K⁺ ions have very little effect on Cs⁺ removal by nanoscale copper hexacyanoferrate. researchgate.net The affinity for alkaline cations has been proposed to be in the order: Cs⁺ > K⁺ > Na⁺ > Ca²⁺. researchgate.netresearchgate.net

Temperature: Temperature influences both the kinetics and thermodynamics of the ion-exchange process. An increase in temperature can affect the adsorption capacity. One study found that the adsorption capacity for Cs⁺ on mesoporous copper hexacyanoferrate(II) was insignificantly changed when the temperature was increased from 298 K to 318 K, but slightly decreased at temperatures from 333 K to 348 K, which is consistent with an exothermic adsorption process. eeer.org Thermogravimetric analysis shows that copper hexacyanoferrate powder exhibits a mass loss starting at around 80 °C, which continues up to approximately 170 °C, due to the loss of coordinated water. mdpi.com The stability of ion exchange resins, in general, is also temperature-dependent, with degradation accelerating at higher temperatures. dupont.com

Environmental Remediation and Resource Recovery Applications of Copper Potassium Hexacyanoferrate Ii

Selective Sorption and Sequestration of Radionuclides by Copper Potassium Hexacyanoferrate(II) Materials

Materials based on copper potassium hexacyanoferrate(II) are highly effective in selectively capturing certain radioactive ions from contaminated water. This is a critical function in the management of radioactive waste and the cleanup of nuclear accident sites.

Cesium (Cs+) Removal Mechanisms and Efficacy in Complex Matrices

Copper potassium hexacyanoferrate(II) and its derivatives are particularly renowned for their high affinity and selectivity for cesium ions (Cs⁺), a common and hazardous radionuclide found in nuclear waste. researchgate.netdeswater.comresearchgate.neteeer.org The primary mechanism for cesium removal is ion exchange, where potassium ions within the crystal lattice of the hexacyanoferrate are replaced by cesium ions. researchgate.net This exchange is highly efficient due to the compatible ionic radius of cesium with the cavities in the crystal structure. researchgate.net

The efficacy of these materials has been demonstrated in various complex matrices, including seawater. researchgate.net For instance, composites of potassium copper hexacyanoferrate (KCuHCF) with hydrogels have shown exceptional cesium adsorption capacities, reaching up to 2.32 mmol g⁻¹, and can selectively adsorb over 90% of cesium even in the high-salt environment of seawater. researchgate.net The adsorption process is often rapid, with equilibrium being reached within minutes to an hour in some cases. researchgate.netdeswater.com

The performance of these materials can be further enhanced by creating nanocomposites. For example, modifying magnetic nanoparticles with sodium-copper hexacyanoferrate (NaCuHCF) has resulted in adsorbents with a maximum adsorption capacity of 125 mg/g and a removal efficiency exceeding 99.4%. researchgate.net The kinetics of cesium adsorption typically follow a pseudo-second-order model, indicating that chemisorption is a key part of the process. researchgate.netdeswater.com The adsorption data often fits well with the Langmuir isotherm model, suggesting a monolayer adsorption process on a homogeneous surface. researchgate.netdeswater.com

Adsorbent MaterialMatrixMaximum Adsorption Capacity (mg/g)Removal Efficiency (%)Key Findings
KCuHCF-cellulose hydrogelAqueous solution2.06-2.32 mmol/g>90% in seawaterRapid uptake, selective for Cs⁺ in high salt concentrations. researchgate.net
NaCuHCF-modified magnetic nanoparticlesAqueous solution125>99.4Fast adsorption kinetics, high selectivity for ¹³⁷Cs. researchgate.net
Mesoporous copper hexacyanoferrate(II) (M-CuHCF-II)Aqueous solution197.72 (at 318 K)-Adsorption is spontaneous and exothermic. eeer.orgeeer.org
CuHCF/poly(MAA-co-IA) compositeAqueous solution1.48 mmol/g-High adsorption capacity, equilibrium reached in 40 minutes. deswater.com

Strontium (Sr2+) and Other Fission Product Immobilization by Copper Potassium Hexacyanoferrate(II)

While highly effective for cesium, copper potassium hexacyanoferrate(II) also shows potential for the immobilization of other fission products, including strontium (Sr²⁺). The sorption mechanisms for divalent cations like strontium can also involve ion exchange processes. Research has shown that mixed radionuclides with different charges can be simultaneously removed from low-level liquid waste, indicating the versatility of these materials. researchgate.net The structure of the hexacyanoferrate, specifically its triclinic P-1 structure composed of non-linear –Fe–C–N–Cu– chains, creates a layered network that can accommodate various cations. capes.gov.br However, the composition of the solution, particularly its acidity, can significantly impact the stability and sorption mechanisms of the material. In acidic conditions, the initial crystal structure can be destroyed, leading to the formation of new solid phases.

Remediation of Toxic Heavy Metal Ions from Aqueous Systems using Copper Potassium Hexacyanoferrate(II) Adsorbents

Beyond radionuclides, copper potassium hexacyanoferrate(II) based adsorbents are effective in removing toxic heavy metal ions from water. This application is crucial for treating industrial wastewater and contaminated drinking water sources.

Lead (Pb2+), Cadmium (Cd2+), and Mercury (Hg2+) Uptake Studies on Copper Potassium Hexacyanoferrate(II)

Studies have demonstrated the capability of copper potassium hexacyanoferrate(II) and related compounds to remove heavy metals such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺) from aqueous solutions. For instance, treatments involving potassium hexacyanoferrate(II) have been shown to significantly reduce the cadmium content in wine, with removal rates as high as 95% depending on the initial concentration of other metals like iron. nih.gov Similarly, these compounds can precipitate other heavy metals like zinc and copper. metrohm.com The mechanism of removal often involves precipitation reactions, forming insoluble metal hexacyanoferrate complexes.

Speciation Effects and Competitive Adsorption in Copper Potassium Hexacyanoferrate(II) Systems

The efficiency of heavy metal and radionuclide removal by copper potassium hexacyanoferrate(II) can be influenced by the chemical form (speciation) of the pollutants and the presence of other competing ions in the solution. For cesium removal, the presence of high concentrations of other alkali metal ions like potassium (K⁺) and sodium (Na⁺), as well as other cations like ammonium (B1175870) (NH₄⁺) and calcium (Ca²⁺), can affect the adsorption efficiency. eeer.org However, many copper hexacyanoferrate-based materials exhibit excellent selectivity for cesium even in the presence of these competing ions. researchgate.netdeswater.com This high selectivity is a significant advantage for practical applications in complex environmental systems. The adsorption process is also pH-dependent, with optimal cesium adsorption often observed around neutral pH. eeer.orgeeer.org

Recovery and Valorization of Critical Elements through Copper Potassium Hexacyanoferrate(II) Adsorption

Copper potassium hexacyanoferrate(II), a member of the Prussian blue analogue family, has demonstrated significant potential beyond its well-established role in cesium remediation. Its unique crystal structure, characterized by a network of non-linear –Fe–C–N–Cu– chains, provides sites for the selective adsorption of various valuable and critical elements. researchgate.net This has opened avenues for its application in resource recovery from industrial effluents and electronic waste leachates, contributing to a circular economy. The focus has increasingly shifted towards recovering precious metals, such as gold and palladium, and other technologically critical elements like lithium. researchgate.netresearchgate.net

The adsorption mechanism of copper potassium hexacyanoferrate(II) is multifaceted, involving ion exchange, electrostatic attraction, and surface complexation. The presence of potassium ions within the framework is particularly noteworthy, as they can be exchanged for other cations, facilitating the recovery process. nih.gov The material's affinity for specific elements can be tuned by controlling synthesis conditions, which influence properties like particle size and the number of structural vacancies. researchgate.net

Research has shown that hexacyanoferrate-based materials are effective for the recovery of a wide array of metals. researchgate.net While much of the literature focuses on cesium, studies have confirmed the uptake of gold, palladium, silver, and lithium, among others. researchgate.netresearchgate.net This positions copper potassium hexacyanoferrate(II) and its composites as promising candidates for urban mining and valorizing waste streams.

For instance, a composite material incorporating copper hexacyanoferrate has been successfully used to adsorb gold-thiosulfate complexes from aqueous solutions. researchgate.net In these studies, the adsorption process was found to follow a pseudo-second-order kinetic model, indicating that the rate-limiting step is chemical adsorption. researchgate.net The valorization of these recovered elements is significant; they can be reintroduced into the supply chain for use in catalysis, electronics, and battery manufacturing. nih.gov

The following tables summarize key research findings on the adsorption of critical elements using copper potassium hexacyanoferrate(II) and related composites.

Table 1: Gold Adsorption Research Findings

Adsorbent CompositeTarget ElementInitial Concentration (mg/L)Temperature (°C)Adsorption CapacityAdsorption Isotherm ModelKinetic ModelReference
Activated Carbon-Copper Hexacyanoferrate (AC-CuFC)Gold-thiosulfate complex [Au(S₂O₃)₂]³⁻100301,474 g/tFreundlichPseudo-second order researchgate.net

Table 2: General Metal Recovery with Hexacyanoferrate-Based Sorbents

Sorbent TypeTarget ElementsKey FindingsReference
Hexacyanoferrate-based sorbentsAu(III), Pd(II), Ag(I), Li(I), Sr(II), Co(II), Cr(III/VI), As(III), Pb(II), U(VI), Sb(III)Demonstrated broad applicability for recovering various metals from industrial and nuclear effluents. researchgate.net
Potassium-copper hexacyanoferrateCesium (Cs)Sorption proceeds via K⁺/Cs⁺ ion exchange in neutral solutions; the material's structure is stable under these conditions. nih.gov
Copper(II) hexacyanoferrate filmsThallium(I)Showed effectiveness for the recovery of Tl(I) in the presence of various alkali metal cations. researchgate.net

The research into copper potassium hexacyanoferrate(II) for critical element recovery is ongoing, with efforts focused on enhancing its selectivity and adsorption capacity, particularly in complex, multi-element solutions typical of industrial waste. The development of composite materials, where the hexacyanoferrate is immobilized on a stable support matrix like activated carbon or a polymer, is a key strategy to improve its practical application in continuous flow systems. nih.govresearchgate.net These advancements underscore the material's potential to play a crucial role in sustainable resource management.

Electrochemical and Catalytic Applications of Copper Potassium Hexacyanoferrate Ii in Advanced Systems

Design and Performance of Electrochemical Sensors Incorporating Copper Potassium Hexacyanoferrate(II)

The unique properties of copper potassium hexacyanoferrate(II) have led to its use in the development of highly sensitive and selective electrochemical sensors. These sensors leverage the material's ability to facilitate electron transfer and interact with a variety of analytes.

Copper potassium hexacyanoferrate(II) has demonstrated significant potential in the electrocatalytic sensing of various substances. For instance, mixed-metal hexacyanoferrate films, including copper-cobalt hexacyanoferrate, have been electrodeposited on graphite (B72142) electrodes for the electrocatalysis of amino acids like tryptophan. mdpi.com These modified electrodes exhibit enhanced electrocatalytic response, enabling the sensitive detection of bioanalytes. mdpi.com The mechanism often involves the electrochemical oxidation of the reduced form of the complex at the electrode surface, which then chemically oxidizes the target analyte. mdpi.com

In the realm of environmental monitoring, these materials are explored for the detection of contaminants. While direct detection of certain metallic pollutants like cadmium has been demonstrated with related hexacyanoferrate(II) compounds, the focus with copper-containing analogues is often on their catalytic properties. rsc.orgnih.gov For example, copper hexacyanoferrate nanoparticles have been synthesized to act as an oxidase mimic, catalyzing the oxidation of chromogenic substrates, a principle that can be adapted for detecting various analytes. mdpi.com

A study on a copper hexacyanoferrate/reduced graphene oxide nanocomposite highlighted its potential for electrochemical applications, which can be extended to sensing. researchgate.net Furthermore, research into the treatment of wine to remove heavy metal traces using potassium hexacyanoferrate(II) has shown its effectiveness in eliminating cadmium, indicating its strong interaction with certain environmental contaminants. nih.gov

The ability of copper potassium hexacyanoferrate(II) to undergo reversible redox reactions makes it an excellent candidate for use as a redox mediator and electron shuttle in various electrochemical systems. These materials can facilitate electron transfer between an electrode and a target molecule that may otherwise have slow electron transfer kinetics at the bare electrode surface.

In the context of biosensors, copper hexacyanoferrate can act as an effective electron mediator. mdpi.com For example, in glucose sensors, it can shuttle electrons from the active site of an immobilized enzyme, such as glucose oxidase, to the electrode surface, enabling a measurable electrical signal proportional to the glucose concentration. nih.gov This mediation is crucial for the development of sensitive and rapid biosensing platforms.

The electron-mediating properties are also central to its application in other areas. The fast electron transfer kinetics observed for related iron-based hexacyanoferrate complexes on graphene electrodes underscore the potential of this class of materials in facilitating electrochemical reactions. rsc.org The fundamental process involves the Fe(II)/Fe(III) redox couple within the hexacyanoferrate structure, which can be readily accessed electrochemically.

Energy Storage Devices Utilizing Copper Potassium Hexacyanoferrate(II) as Electrode Materials

The open framework structure of copper potassium hexacyanoferrate(II) is particularly advantageous for energy storage applications, as it allows for the facile insertion and extraction of ions. This has led to its investigation as a high-performance electrode material in various energy storage devices.

Copper potassium hexacyanoferrate(II) and its analogues are considered promising cathode materials for next-generation rechargeable batteries, particularly for potassium-ion (K-ion) and sodium-ion (Na-ion) batteries. researchgate.netrsc.org These battery technologies are being explored as low-cost alternatives to lithium-ion batteries. rsc.org

The well-defined open framework of copper hexacyanoferrate (CuHCF) allows for the reversible intercalation and deintercalation of sodium ions. rsc.org Research has shown that CuHCF nanoparticles can achieve a specific capacity of 46 mAh g⁻¹ at a current density of 20 mA g⁻¹ in an aqueous sodium-ion battery, with the process being controlled by solid-phase diffusion. rsc.org The robust crystal structure contributes to good cycling stability. rsc.org

In the context of K-ion batteries, hexacyanoferrate(II) compounds are attractive due to their ability to accommodate the larger potassium ions. rsc.orgresearchgate.net The interstitial sites within the Prussian Blue analogue structure are well-suited for larger alkali metal ions. researchgate.net Studies on related manganese- and iron-based hexacyanoferrates have demonstrated high capacities and operating voltages, suggesting the potential of the broader class of materials. rsc.orgresearchgate.net For instance, a K-ion full cell using a manganese hexacyanoferrate cathode has been successfully demonstrated. rsc.org The structural changes during K+ extraction and insertion have been shown to be highly reversible. rsc.org

The performance of copper hexacyanoferrate as a battery electrode is notable for its long cycle life and high power capabilities. Crystalline nanoparticles of copper hexacyanoferrate have been operated in inexpensive aqueous electrolytes, retaining 83% of their original capacity after 40,000 deep discharge cycles at a high rate. kaust.edu.sanih.govrepec.orgresearchgate.net Even at very high cycling rates, a significant portion of the discharge capacity is maintained, and high round-trip energy efficiencies can be achieved. kaust.edu.sanih.govrepec.orgresearchgate.net

Table 1: Performance of Copper Hexacyanoferrate in Aqueous Batteries

ParameterValueReference
Capacity Retention83% after 40,000 cycles kaust.edu.sanih.govrepec.orgresearchgate.net
Cycling Rate17 C kaust.edu.sanih.govrepec.orgresearchgate.net
Round-trip Energy EfficiencyUp to 99% kaust.edu.sanih.govrepec.orgresearchgate.net

Beyond battery applications, copper potassium hexacyanoferrate(II) is also explored in hybrid supercapacitors due to its pseudocapacitive behavior. rsc.orgrsc.org Pseudocapacitance arises from fast and reversible Faradaic reactions occurring at or near the surface of the electrode material, which can store more charge than electrical double-layer capacitors (EDLCs). nih.govnih.govresearchgate.net

Transition metal hexacyanoferrates, including the copper-based variants, are known for their high redox activity, making them suitable for supercapacitor electrodes. rsc.orgrsc.org Their unique structure, porosity, and chemical stability are key advantages for these applications. rsc.orgrsc.org The charge storage mechanism in these materials is a combination of battery-like intercalation and capacitive-like surface redox reactions. researchgate.net

While specific studies on copper potassium hexacyanoferrate(II) in hybrid supercapacitors are part of a broader investigation into metal hexacyanoferrates, related materials like potassium nickel hexacyanoferrate have shown high capacitance and excellent cyclic stability in both sodium and potassium-based electrolytes. rsc.orgrsc.org This suggests that copper potassium hexacyanoferrate(II) would also exhibit promising pseudocapacitive properties, contributing to high-performance energy storage devices. The development of such materials is driven by the increasing demand for energy storage systems with high power density and long cycle life. nih.gov

Heterogeneous Catalysis and Photocatalysis with Copper Potassium Hexacyanoferrate(II) Composites

Copper potassium hexacyanoferrate(II) and its composites are emerging as effective materials in heterogeneous catalysis and photocatalysis. Their catalytic activity stems from the presence of multiple metal centers and their ability to facilitate redox reactions.

In heterogeneous catalysis, copper hexacyanoferrate nanoparticles have been shown to exhibit oxidase-like activity, catalyzing the oxidation of substrates in the presence of oxygen. mdpi.com This intrinsic catalytic behavior can be harnessed for various chemical transformations. The formation of composites, for instance with reduced graphene oxide, can further enhance the catalytic performance by improving conductivity and providing a high surface area support. researchgate.net

In the field of photocatalysis, metal-organic frameworks like copper hexacyanoferrate are being investigated for their potential to absorb light and generate electron-hole pairs, which can then drive chemical reactions. These materials have been considered for applications in degrading toxic pollutants. mdpi.com The unique electronic structure of these compounds, which can be tuned by varying the metal ions, makes them interesting candidates for developing novel photocatalysts. While still an area of active research, the photocatalytic properties of copper potassium hexacyanoferrate(II) composites hold promise for environmental remediation and other applications.

Oxidation and Reduction Catalysis in Organic Synthesis using Copper Potassium Hexacyanoferrate(II)

Copper Potassium Hexacyanoferrate(II), often referred to as copper hexacyanoferrate(II), demonstrates notable catalytic activity in specific organic synthesis reactions, particularly in the oxidation of aromatic amines. Research has shown its capability to oxidize compounds like aniline (B41778), p-toluidine (B81030), and p-chloroaniline, especially in a basic medium. The process results in the formation of oligomeric products, which deposit on the surface of the copper hexacyanoferrate(II) catalyst as reddish-brown solids.

The oxidation of aniline in the presence of copper hexacyanoferrate(II) has been found to yield a tetramer, while p-toluidine and p-chloroaniline form a trimer and a dimer, respectively. These oxidation products have been characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectroscopy. The reaction is typically carried out by adding a buffered amine solution to the copper hexacyanoferrate(II) solid, with the alkaline pH maintained by a borax (B76245) buffer.

Beyond the oligomerization of anilines, copper hexacyanoferrate(II) has also been employed as a photosensitized oxidation catalyst for diphenylamine. sphinxsai.com The catalytic potential of the broader family of metal hexacyanoferrates is also recognized, with related compounds like nickel hexacyanoferrate(II) showing catalytic activity in other reactions. sphinxsai.com

Table 1: Oxidation of Anilines using Copper Potassium Hexacyanoferrate(II) Catalyst

SubstrateReaction MediumMajor Product
AnilineBasic (pH ~8)Tetramer
p-ToluidineBasic (pH ~8)Trimer
p-ChloroanilineBasic (pH ~8)Dimer

This table summarizes the findings from the catalytic oxidation of various aniline derivatives in the presence of Copper Potassium Hexacyanoferrate(II). The reactions were conducted in a basic medium, yielding different oligomeric products depending on the starting aniline.

Photocatalytic Water Splitting and CO2 Reduction mediated by Copper Potassium Hexacyanoferrate(II)

Copper Potassium Hexacyanoferrate(II) is recognized as a semiconductor material with photocatalytic properties. sphinxsai.comtsijournals.com Its photolabile nature, particularly the ability of the ferrocyanide ion to generate an electron upon exposure to light, forms the basis of its photocatalytic activity. tsijournals.com This property has been primarily investigated and applied in the context of degrading organic pollutants, such as synthetic dyes, in aqueous solutions. sphinxsai.comtsijournals.comtsijournals.comhakon-art.com

Extensive research has demonstrated the effectiveness of copper hexacyanoferrate(II) as a photocatalyst for the decolorization and degradation of various dyes, including Neutral Red, Bismark Brown, Azure B, and Amidoblack-10B, under UV or visible light irradiation. sphinxsai.comtsijournals.comtsijournals.comhakon-art.com The proposed mechanism involves the semiconductor absorbing light energy, which excites an electron from the valence band to the conduction band, leaving a hole behind. tsijournals.com This photogenerated electron can then participate in reduction reactions, for instance, reducing a dye molecule to its unstable leuco form, which subsequently degrades into smaller, less toxic products. tsijournals.comtsijournals.com The efficiency of this photocatalytic degradation is influenced by several parameters, including the pH of the solution, the concentration of the dye, the amount of the semiconductor catalyst, and the intensity of the light source. sphinxsai.comtsijournals.com

While the photocatalytic mechanism of copper hexacyanoferrate(II) demonstrates its potential for mediating redox reactions, its specific application in photocatalytic water splitting to generate hydrogen or in the reduction of carbon dioxide (CO2) to fuels is not extensively documented in the existing scientific literature. These applications are areas of significant interest in the field of artificial photosynthesis, but research has predominantly focused on other types of semiconductor materials. rsc.org The established photo-reductive capability of copper hexacyanoferrate(II) in dye degradation suggests a theoretical potential for these more complex transformations, though specific research findings are not yet prevalent.

Table 2: Investigated Parameters for Photocatalytic Dye Degradation using Copper Potassium Hexacyanoferrate(II)

DyeLight SourceOptimal pHOptimal Catalyst AmountKey Findings
Neutral RedUV LightNot Specified0.175 gThe reaction rate increases with catalyst amount up to an optimal point, beyond which it plateaus. sphinxsai.com
Bismark BrownTungsten Lamp (200W)Not Specified0.40 gThe rate of degradation increases with light intensity up to a certain point, after which thermal effects may become significant. tsijournals.com
Azure BTungsten Lamp (200W)Not Specified0.05 g / 50 mLAfter 2 hours of irradiation, 86% of the dye was degraded under optimal conditions. tsijournals.com
Amidoblack-10BTungsten Lamp (200W)Not Specified0.08 gThe rate of degradation increases with catalyst amount up to an optimum before leveling off. hakon-art.com

This table summarizes the experimental conditions and key findings from studies on the photocatalytic degradation of various dyes using Copper Potassium Hexacyanoferrate(II) as the semiconductor catalyst.

Theoretical and Computational Chemistry Approaches to Copper Potassium Hexacyanoferrate Ii

First-Principles Density Functional Theory (DFT) Calculations for Electronic Structure, Magnetic Properties, and Reaction Pathways of Copper Potassium Hexacyanoferrate(II)

First-principles calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the material properties of copper potassium hexacyanoferrate(II). u-tokyo.ac.jp DFT allows for the investigation of electronic structures and magnetic properties by solving the quantum mechanical equations governing the electrons in the material. u-tokyo.ac.jpsiesta-project.org These calculations can reproduce lattice properties and electronic band structures that are consistent with experimental data. u-tokyo.ac.jp

Electronic Structure: DFT calculations have been employed to understand the electronic band structure of copper potassium hexacyanoferrate(II) and related Prussian blue analogues. royalholloway.ac.ukresearchgate.net The method helps in determining the distribution of electron states and the energy band gap, which are crucial for understanding the material's conductivity and optical properties. royalholloway.ac.uk For instance, DFT has been used to study the incorporation of alkali ions into hydrated copper hexacyanoferrate, providing insights into the resulting electronic structure modifications. acs.org

Magnetic Properties: The magnetic behavior of copper potassium hexacyanoferrate(II) is another area where DFT has proven valuable. The magnetic properties of molecular magnets are a popular area of investigation. royalholloway.ac.uk DFT can predict the magnetic ordering (ferromagnetic, antiferromagnetic, etc.) and the strength of magnetic interactions between the metal centers (copper and iron). royalholloway.ac.ukcnr.it For example, calculations on related copper(II) hexacyanoferrate(III) have shown it to be a ferromagnetic powder with a specific Curie temperature. researchgate.net Advanced DFT methods are continually being developed to improve the accuracy of magnetic property predictions. cnr.it

Reaction Pathways: DFT is also utilized to explore reaction pathways, such as those involved in ion intercalation and diffusion. By calculating the energy barriers for ion movement within the crystal lattice, researchers can predict the kinetics of these processes. For example, DFT calculations have been used to determine the energy barriers for K⁺ diffusion in related hexacyanoferrate frameworks, finding values around 1.00 eV for CuHCF. researchgate.net

Table 1: Selected DFT-Calculated Properties of Hexacyanoferrate Compounds

PropertyCompound SystemCalculated Value/Finding
K+ Ion Positions K-containing Copper HexacyanoferratePreferred positions at 32f and 48g zeolitic water sites. acs.org
Gibbs Energy of Electron Transfer Potassium Copper(II) Hexacyanoferrate7.2 ± 0.4 kJ mol⁻¹ for K⁺. nih.gov
Lattice Parameter Copper(II) Hexacyanoferrate(III)Approximately 10 Å. researchgate.net
K+ Diffusion Energy Barrier Copper Hexacyanoferrate (CuHCF)1.00 eV. researchgate.net

Molecular Dynamics (MD) Simulations of Ion Diffusion and Structural Dynamics within Copper Potassium Hexacyanoferrate(II) Lattices

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of atoms and molecules in a material. mdpi.com This technique is particularly useful for understanding ion diffusion and the structural dynamics of the copper potassium hexacyanoferrate(II) lattice. mdpi.comnih.gov

Ion Diffusion: MD simulations can track the movement of ions, such as potassium and cesium, through the channels of the hexacyanoferrate framework. nih.gov These simulations have been used to estimate diffusion coefficients, which are critical for applications like ion-exchange and battery technologies. nih.gov For instance, chronoamperometric data combined with theoretical modeling have provided diffusion coefficients for Na⁺ and K⁺ ions in potassium copper(II) hexacyanoferrates to be around 10⁻⁹ cm² s⁻¹. nih.gov

Structural Dynamics: The structural integrity and flexibility of the lattice are crucial for its function. MD simulations can reveal how the framework distorts and vibrates at different temperatures and during ion intercalation/deintercalation. mdpi.compitt.edu These simulations have shown that the absence of ions can destabilize the structure of the selectivity filter in related potassium channels. pitt.edu They also highlight the concerted, single-file motions of water molecules and ions within the channels. pitt.edu

Table 2: Key Findings from MD Simulations and Related Experimental Data

ParameterSystemValue/Observation
Diffusion Coefficient (Na⁺, K⁺) Potassium Copper(II) Hexacyanoferrate~10⁻⁹ cm² s⁻¹. nih.gov
Ion Motion Timescale Potassium Channel (KcsA)Concerted motions of water and K⁺ ions on a 100-ps timescale. pitt.edu
Structural Stability Potassium Channel (KcsA)Absence of ions destabilizes the selectivity filter. pitt.edu

Computational Modeling of Adsorption Sites, Binding Energies, and Interfacial Phenomena in Copper Potassium Hexacyanoferrate(II) Systems

Computational modeling, often using DFT, is instrumental in identifying the specific sites where ions and molecules adsorb to the surface of copper potassium hexacyanoferrate(II) and in quantifying the strength of these interactions.

Adsorption Sites: These models can pinpoint the most energetically favorable locations for adsorption. For copper potassium hexacyanoferrate(II), it has been shown that K⁺ ions preferentially occupy certain zeolitic water sites within the crystal structure. acs.org In the context of cesium adsorption, computational studies help in understanding the ion-exchange mechanism with potassium ions in the lattice. researchgate.netresearchgate.net

Binding Energies: The strength of the interaction between an adsorbate and the material is quantified by the binding energy. DFT calculations can provide accurate predictions of these energies. nih.gov For example, in related systems, computational analysis has revealed that dipole-dipole interactions and strong electrostatic interactions are crucial for the adsorption of ions like Cu²⁺. nih.gov

Interfacial Phenomena: The behavior of the material at its interface with a solution is critical for applications such as decontamination of radioactive waste. researchgate.net Computational models can simulate the complex processes that occur at this interface, including the destruction of the initial crystal structure in acidic solutions and the formation of new solid phases. researchgate.net

Table 3: Adsorption and Interfacial Properties

PropertySystemFinding
Maximum Adsorption Capacity (Cs⁺) Mesoporous Copper Hexacyanoferrate(II)197.72 mg g⁻¹. eeer.org
Adsorption Mechanism (Cs⁺) Potassium Copper Hexacyanoferrate(II)Primarily K⁺/Cs⁺ ion exchange in neutral solutions. researchgate.net
Adsorption Sites (Cu²⁺) Functionalized Polyketones (analogy)Negatively charged ketone moieties and functional groups. nih.gov

Machine Learning and Data Mining for Prediction of Novel Copper Potassium Hexacyanoferrate(II) Architectures and Functionalities

The fields of machine learning (ML) and data mining are emerging as powerful tools in materials science for accelerating the discovery and design of new materials.

Prediction of Novel Architectures: ML models can be trained on existing data from DFT calculations and experimental results to predict the structures of new, hypothetical materials. u-tokyo.ac.jp By learning the relationships between composition and structure, these models can screen vast numbers of potential compounds to identify promising candidates with desired architectures. For example, Bayesian optimization combined with first-principles calculations is a promising approach for identifying complex surface structures. u-tokyo.ac.jp

Prediction of Functionalities: Beyond structure, ML can predict the functional properties of materials. By training models on datasets that link structural features to properties like ion conductivity or catalytic activity, researchers can predict the performance of novel copper potassium hexacyanoferrate(II)-based materials. nih.gov For instance, ML models combining DFT and other advanced methods have been used to accurately predict core-electron binding energies, which are relevant to a material's electronic properties. nih.gov This predictive capability can guide experimental efforts towards the most promising materials for specific applications.

Advanced Materials Science: Engineering Copper Potassium Hexacyanoferrate Ii into Composites and Nanostructures

Hybrid Materials and Nanocomposites Integrating Copper Potassium Hexacyanoferrate(II) with Polymers, Carbon, and Metal Oxides

The development of hybrid materials and nanocomposites is a key strategy to improve the processability, stability, and performance of Copper Potassium Hexacyanoferrate(II). By combining it with polymers, carbonaceous materials, and metal oxides, researchers have created a new generation of functional materials.

Integration with Polymers:

Polymer matrices offer a versatile platform for the encapsulation and stabilization of Copper Potassium Hexacyanoferrate(II) nanoparticles. This approach prevents the aggregation of the nanoparticles, enhancing their reactive surface area and making them easier to handle. A variety of polymers have been explored for this purpose, including poly(vinyl alcohol) (PVA), citric acid, and hydrogels based on carboxymethyl cellulose (B213188) (CMC) and hydroxyethyl (B10761427) cellulose (HEC).

For instance, a potassium copper hexacyanoferrate-embedded poly(vinyl alcohol)-citric acid hydrogel film (HPC) has been prepared via a two-step method involving Cu(II) immobilization followed by the diffusion of potassium hexacyanoferrate. core.ac.ukwhiterose.ac.uk This method facilitates the preservation of a 3D-interconnected hydrogel structure with well-dispersed KCuHCF nanoparticles. core.ac.ukwhiterose.ac.uk Similarly, the immobilization of KCuHCF in a cellulose-based hydrogel has been shown to enhance the adsorption capacity for certain ions due to the high dispersion of the nano-sized particles.

Biphasic hybrid composites have also been synthesized by intercalating Copper Potassium Hexacyanoferrate(II) into bentonite (B74815) clay, which is then incorporated into a cross-linked copolymer of acrylamide (B121943) and acrylic acid. mdpi.com This results in a heterogeneous porous structure with enhanced sorption capabilities. mdpi.com

Integration with Carbon Materials:

Carbon-based materials like graphene and carbon nanotubes (CNTs) are excellent candidates for creating nanocomposites with Copper Potassium Hexacyanoferrate(II) due to their high surface area, excellent electrical conductivity, and mechanical robustness.

A nanocomposite of Copper Hexacyanoferrate/reduced graphene oxide (CuHCF/rGO) has been synthesized through a solution-based co-precipitation method in the presence of graphene oxide. This composite has shown promise in electrochemical energy storage. A magnetic nanocomposite of Fe₃O₄/graphene oxide/potassium copper hexacyanoferrate has also been developed for the removal of radioactive cesium ions, where the graphene oxide provides a large surface area for adsorbent dispersal and the magnetic component facilitates separation. nih.gov

Furthermore, the combination of Copper Potassium Hexacyanoferrate(II) with expanded graphite (B72142) (EG) has been explored for the removal of strontium ions from water. oiv.int In this composite, nanoscale KCuHCF granules are homogeneously distributed on the EG interlayers, leading to high adsorption capacities. oiv.int

Integration with Metal Oxides:

The coupling of Copper Potassium Hexacyanoferrate(II) with metal oxides is another promising route to enhance its functional properties, particularly for applications in energy storage and catalysis. For example, a binary hybrid nanocomposite of nickel oxide-copper hexacyanoferrate (NiO₂-CuHCF) has been synthesized via a cost-effective chemical route for supercapacitor applications. researchgate.net The integration of metal oxides can improve the redox activity and structural stability of the hexacyanoferrate framework. researchgate.net

Table 1: Properties of Copper Potassium Hexacyanoferrate(II) Composites

Composite MaterialMatrix/SupportSynthesis MethodKey Properties/FindingsApplication
KCuHCF-Poly(vinyl alcohol)-Citric Acid Hydrogel (HPC)Poly(vinyl alcohol), Citric AcidTwo-step Cu(II) immobilization and K₄[Fe(CN)₆] diffusion core.ac.ukwhiterose.ac.uk3D-interconnected porous structure, well-dispersed nanoparticles. core.ac.ukwhiterose.ac.ukCesium ion removal core.ac.uk
KCuHCF-Cellulose HydrogelCarboxymethyl cellulose (CMC), Hydroxyethyl cellulose (HEC)Immobilization in hydrogelEnhanced adsorption capacity due to nanoparticle dispersion.Ion adsorption
Bentonite-KCuHCF-Poly(acrylamide-acrylic acid)Bentonite, Poly(acrylamide-acrylic acid)In situ polymerization mdpi.comHeterogeneous porous structure, enhanced sorption. mdpi.comRadionuclide removal mdpi.com
CuHCF/Reduced Graphene Oxide (rGO)Reduced Graphene OxideSolution-based co-precipitationHigh specific capacitance.Energy storage
Fe₃O₄/Graphene Oxide/KCuHCFGraphene Oxide, Fe₃O₄Wet chemical and coprecipitation nih.govMagnetic separability, high surface area. nih.govCesium ion removal nih.gov
KCuHCF-Expanded Graphite (EG)Expanded GraphiteIn-situ synthesis and immobilization oiv.intHomogeneous distribution of KCuHCF on EG interlayers, high adsorption capacity. oiv.intStrontium ion removal oiv.int
Nickel Oxide-Copper Hexacyanoferrate (NiO₂-CuHCF)Nickel OxideCo-precipitation researchgate.netBinary hybrid nanocomposite, enhanced supercapacitive features. researchgate.netSupercapacitors researchgate.net

Fabrication of Thin Films, Membranes, and Porous Architectures of Copper Potassium Hexacyanoferrate(II)

The fabrication of Copper Potassium Hexacyanoferrate(II) into well-defined architectures such as thin films, membranes, and porous structures is crucial for its integration into devices and for maximizing its performance in various applications.

Thin Films:

Several methods have been developed for the deposition of Copper Hexacyanoferrate(II) thin films. One novel approach involves immersing a copper thin film into a potassium hexacyanoferrate solution, leading to a redox reaction that spontaneously deposits a CuHCFe thin film on the copper surface. mdpi.comnih.govresearchgate.net This method is compatible with conventional photolithography, allowing for the micropatterning of the thin film for the fabrication of microelectrochemical devices. mdpi.comnih.govresearchgate.net

Another common technique for preparing Copper(II) hexacyanoferrate films is consecutive cyclic voltammetry. researchgate.net This electrochemical method allows for the direct deposition of the film from a solution containing Cu²⁺ and [Fe(CN)₆]³⁻ ions. researchgate.net The properties of the resulting film can be influenced by the cations present in the electrolyte solution. researchgate.net Furthermore, nanoparticles of copper hexacyanoferrate, synthesized using methods like ultrasonic radiation, can be immobilized onto conductive substrates such as indium tin oxide (ITO) electrodes using electrostatic layer-by-layer deposition to form stable electrochromic electrodes. acs.org

Membranes and Porous Architectures:

The creation of porous architectures and membranes containing Copper Potassium Hexacyanoferrate(II) is particularly important for applications involving ion exchange and separation, such as the removal of radioactive cesium. A mixed potassium-copper hexacyanoferrate (II) with a triclinic P-1 structure, forming a puckered layered network, has been prepared by growth in a gel.

Porous hydrogels embedded with KCuHCF nanoparticles have been synthesized, which exhibit a 3D-interconnected porous structure with pore sizes ranging from 1 to 2.5 micrometers. core.ac.ukwhiterose.ac.uk These materials are designed to have high accessibility for target ions. Another approach involves the in-situ precipitation of potassium copper hexacyanoferrate (II) within the macropores of a synthetic zeolite (13X-HCF), resulting in a modified sorbent with superior ion uptake capabilities.

Table 2: Fabrication and Properties of Copper Potassium Hexacyanoferrate(II) Architectures

ArchitectureFabrication MethodPrecursors/SubstrateKey Structural FeaturesApplication
Thin FilmSpontaneous deposition via redox reaction mdpi.comnih.govresearchgate.netCopper thin film, Potassium hexacyanoferrate solutionMicropatternable thin film. mdpi.comnih.govresearchgate.netMicroelectrochemical devices mdpi.comresearchgate.net
Thin FilmConsecutive cyclic voltammetry researchgate.netCu²⁺ and [Fe(CN)₆]³⁻ ions, various electrolytesSingle redox couple, cation-dependent properties. researchgate.netElectrocatalysis researchgate.net
Thin FilmElectrostatic layer-by-layer deposition acs.orgCopper hexacyanoferrate nanoparticles, ITO electrodeNanostructured stable film. acs.orgElectrochromic electrodes acs.org
Porous HydrogelSolvent-assisted synthesis core.ac.ukwhiterose.ac.ukPoly(vinyl alcohol), Citric acid, KCuHCF nanoparticles3D-interconnected porous structure (1-2.5 µm pores). whiterose.ac.ukCesium ion removal core.ac.uk
Porous Zeolite CompositeIn-situ precipitation Synthetic zeolite, Potassium copper hexacyanoferrate(II)KCuHCF within zeolite macropores. Radiocesium removal
Layered NetworkGrowth in a gel Solid cupric sulfate (B86663), Potassium hexacyanoferrate(II) solutionTriclinic P-1 structure, puckered layered network. Ion sorption

Self-Assembly and Supramolecular Engineering of Copper Potassium Hexacyanoferrate(II)-Based Systems

Self-assembly and supramolecular engineering are powerful bottom-up approaches for the construction of complex, functional materials from molecular building blocks. In the context of Prussian blue analogues like Copper Potassium Hexacyanoferrate(II), these strategies offer pathways to create highly ordered structures with tailored properties.

The fundamental principle of self-assembly in these systems relies on the coordination-driven formation of the cyano-bridged framework, where Fe(CN)₆ moieties link with copper ions. The resulting crystal structure, often cubic, contains interstitial sites and vacancies that can host water molecules and alkali cations such as potassium. acs.org The precise control over the reaction conditions, such as precursor concentrations, temperature, and the presence of capping agents, can influence the size, morphology, and defect density of the resulting nanocrystals.

Extrapolating from the broader field of metal-organic frameworks and coordination polymers, supramolecular engineering of Copper Potassium Hexacyanoferrate(II) could involve the use of templates or structure-directing agents to guide the assembly of nanoparticles into specific arrangements, such as mesoporous or hierarchical structures. This would allow for enhanced control over porosity and surface area, which are critical for applications in catalysis and separation.

Microfluidic and Lab-on-a-Chip Applications of Copper Potassium Hexacyanoferrate(II) Materials

Microfluidics and lab-on-a-chip (LoC) technologies offer platforms for the precise manipulation of fluids and reagents at the microscale, enabling rapid and high-throughput synthesis and analysis. While the direct application of Copper Potassium Hexacyanoferrate(II) in these systems is an emerging area, the properties of this compound and its analogues suggest significant potential.

The development of methods for micropatterning Copper Hexacyanoferrate(II) thin films is a critical step towards its integration into microfluidic devices. mdpi.comnih.govresearchgate.net The ability to deposit the material in specific locations on a chip opens up possibilities for creating micro-electrochemical sensors and reactors. For example, a microelectrochemical device based on a micropatterned CuHCFe thin film has been fabricated to measure ion diffusivity. mdpi.comnih.govresearchgate.net

Given the well-established use of Prussian blue and its analogues in electrochemical biosensors for the detection of analytes like hydrogen peroxide, it is conceivable that Copper Potassium Hexacyanoferrate(II) could be integrated into LoC platforms for diagnostic applications. The electrocatalytic properties of the material could be harnessed for the sensitive and selective detection of various biomolecules.

Furthermore, the synthesis of Copper Potassium Hexacyanoferrate(II) nanoparticles could be performed within microfluidic reactors. This would offer precise control over reaction parameters, leading to the production of nanoparticles with uniform size and morphology, which is often difficult to achieve with bulk synthesis methods. While research on the use of microfluidics for synthesizing other copper complexes has been reported, the extension of these techniques to Copper Potassium Hexacyanoferrate(II) is a logical next step.

The integration of Copper Potassium Hexacyanoferrate(II) into dual-mode lateral flow assays (LFAs), similar to what has been demonstrated with other metal-organic frameworks, could also be a promising future direction. acs.org Its properties could be utilized for both colorimetric and electrochemical detection in low-cost, portable diagnostic devices. acs.org

Future Research Directions, Challenges, and Emerging Paradigms for Copper Potassium Hexacyanoferrate Ii

Addressing Scalability and Cost-Effectiveness in Industrial-Scale Production of Copper Potassium Hexacyanoferrate(II)

Transitioning Copper Potassium Hexacyanoferrate(II) from laboratory-scale synthesis to industrial production presents significant hurdles in terms of scalability, cost, and reproducibility. Conventional synthesis methods, such as simple aqueous precipitation, often struggle to produce filterable powders of the desired K₂CuFe(CN)₆ composition, posing a major challenge for large-scale manufacturing. researchgate.netresearchgate.netcapes.gov.br

Current Synthesis Challenges and Future Directions:

Precipitation Difficulties: Standard co-precipitation from aqueous solutions of copper salts (like Copper(II) sulfate) and potassium hexacyanoferrate(II) does not reliably yield powders of K₂CuFe(CN)₆ that can be easily separated by filtration. whiterose.ac.uk This complicates handling and purification processes essential for industrial-scale output.

Cost of Precursors: While precursors like potassium hexacyanoferrate(II) and copper sulfate (B86663) are relatively common, optimizing their use to maximize yield and purity without costly purification steps is crucial for economic viability. wikipedia.orgsigmaaldrich.comfishersci.ca

Alternative Synthesis Routes: Research is exploring more scalable methods. A solvent-assisted synthesis has been developed where a hydrogel film is first infused with copper ions and then exposed to a potassium hexacyanoferrate solution, a method that allows for high loading of the active material. whiterose.ac.uk Another promising approach is the in-situ synthesis and immobilization of nanoscale Copper Potassium Hexacyanoferrate(II) onto low-cost, high-surface-area substrates like expanded graphite (B72142). tandfonline.com This not only simplifies production by creating a ready-to-use composite material but can also enhance performance in applications like ion removal. tandfonline.com

To achieve industrial relevance, future research must focus on developing continuous-flow reactors, optimizing reaction conditions (temperature, concentration, pH) to control particle size and morphology, and minimizing waste streams. spast.orgresearchgate.net The development of "green" synthesis methods, potentially using biological templates or less hazardous reagents, also represents a critical area of investigation. mdpi.com

Table 1: Comparison of Synthesis Methods for Copper Potassium Hexacyanoferrate(II)

Synthesis MethodAdvantagesChallenges for Scalability
Aqueous Co-Precipitation Simple, uses common precursors. researchgate.netDifficulty in obtaining filterable powders, poor control over composition. researchgate.net
Gel Growth Method Can produce specific compositions like K₂CuFe(CN)₆. Slow kinetics, not suitable for bulk production. researchgate.net
Solvent-Assisted Hydrogel High loading of nanoparticles, preserves a 3D structure. whiterose.ac.ukMulti-step process, requires solvent handling and recovery. whiterose.ac.uk
In-situ on Substrate Creates ready-to-use composite, can be cost-effective. tandfonline.comDependent on the properties of the substrate material.

Exploration of Multicomponent and Doped Copper Potassium Hexacyanoferrate(II) Systems

The inherent flexibility of the Prussian blue analogue crystal structure allows for the incorporation of various metal ions, creating multicomponent or "doped" systems with tailored properties. This approach is a key research direction for enhancing the electrochemical performance, stability, and functionality of Copper Potassium Hexacyanoferrate(II).

By substituting some of the copper or iron atoms with other transition metals, researchers can fine-tune the material's electronic structure, redox potentials, and ion diffusion pathways. For instance, the formation of substitutional solid solutions between copper and iron hexacyanoferrates has been demonstrated. researchgate.net The concept is broadly applied across Prussian blue analogues, with studies on zinc-doped manganese hexacyanoferrate showing promise for aqueous zinc-ion batteries, indicating a viable strategy for copper-based systems as well. acs.org

These modifications can lead to:

Enhanced Electrochemical Performance: Doping can improve specific capacity, rate capability, and cycling stability in battery applications by stabilizing the crystal structure or optimizing the redox potential. acs.orgnih.gov

Increased Selectivity: In applications like cesium removal, incorporating other metals could enhance the material's selectivity for specific ions.

Novel Catalytic Properties: The introduction of different metal centers can create new active sites, potentially leading to enhanced catalytic activity for various chemical reactions. mdpi.com

Future work will involve systematically exploring a wider range of dopants (e.g., Ni, Co, Mn, Zn) and their concentrations. researchgate.net A significant challenge lies in precisely controlling the location and oxidation state of these dopants within the crystal lattice. This requires a combination of advanced synthesis techniques and sophisticated characterization to understand the structure-property relationships in these complex multicomponent materials.

Development of In Situ and Operando Characterization Techniques for Dynamic Processes in Copper Potassium Hexacyanoferrate(II) Systems

Understanding the dynamic structural and chemical changes that occur within Copper Potassium Hexacyanoferrate(II) during operation (e.g., electrochemical cycling or ion exchange) is critical for improving its performance and lifespan. In situ (in place) and operando (in operation) characterization techniques, which probe the material in real-time under working conditions, are indispensable tools for this purpose.

Researchers are increasingly employing a suite of advanced techniques to gain a deeper understanding of these dynamic processes:

Operando X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These synchrotron-based methods allow for the tracking of changes in the crystal structure, lattice parameters, and the local atomic environment and oxidation states of copper and iron as ions are inserted and extracted from the material. spast.orgacs.orgnih.gov

In Situ Spectroscopy (Raman, IR, UV-Vis): Spectroelectrochemical setups enable the observation of changes in vibrational modes and electronic transitions during redox reactions, providing insights into the bonding and charge transfer mechanisms. acs.orgacs.org Techniques like Fourier transform infrared spectroscopy (FTIR) can be specially adapted with diamond windows to directly probe the electrode-electrolyte interface during battery cycling. technologynetworks.com

Electrochemical Quartz Crystal Microgravimetry (EQCM): This technique measures minute mass changes at the electrode surface in real-time, allowing for the precise tracking of ion and solvent movement into and out of the film during electrochemical processes. acs.org

Differential Electrochemical Mass Spectrometry (DEMS): By connecting a mass spectrometer to an electrochemical cell, DEMS can identify and quantify any gaseous products that evolve during cycling, which is crucial for understanding degradation mechanisms. technologynetworks.com

The primary challenge is to design experimental cells that are realistic representations of a working device while still allowing the analytical probe (e.g., X-rays, light) to access the material. technologynetworks.com Future development will focus on combining multiple operando techniques to obtain a more complete picture of the complex, interconnected processes governing the material's function and failure. acs.orgtechnologynetworks.com

Table 2: Key Characterization Techniques for Dynamic Analysis

TechniqueInformation Provided
Operando X-ray Diffraction (XRD)Real-time changes in crystal structure and phase transitions. nih.gov
Operando X-ray Absorption Spectroscopy (XAS)Changes in elemental oxidation states and local coordination environment. acs.org
In Situ Raman/IR SpectroscopyEvolution of chemical bonds and charge transfer states. acs.orgacs.org
Electrochemical Quartz Crystal Microgravimetry (EQCM)Mass changes due to ion/solvent transport. acs.org
Differential Electrochemical Mass Spectrometry (DEMS)Identification of gaseous decomposition products. technologynetworks.com

Integration of Copper Potassium Hexacyanoferrate(II) into Multifunctional Smart Materials and Devices

The unique electrochemical and optical properties of Copper Potassium Hexacyanoferrate(II) make it a prime candidate for integration into a variety of "smart" materials and multifunctional devices. Research is moving beyond single-use applications to create systems where the compound performs multiple roles simultaneously.

Emerging applications include:

Electrochromic Devices: The material's ability to change color in response to an applied voltage makes it suitable for smart windows, which can control the amount of light and heat passing through, and low-power displays. acs.orgresearchgate.net

Chemical and Biological Sensors: Electrodes modified with Copper Potassium Hexacyanoferrate(II) have been developed for the sensitive detection of various analytes. spast.orgmdpi.com For example, a sensor based on a polypyrrole polymer doped with potassium hexacyanoferrate(II) has been used for the electrochemical detection of L-tryptophan. mdpi.com "Green-synthesized" copper hexacyanoferrate has shown multifunctionality as a peroxidase mimic, a chemosensor for ammonium (B1175870) ions, and a biosensor for L-lactate. mdpi.com

Microelectrochemical Systems: Thin films of the material can be patterned using photolithography, enabling the fabrication of micro-devices for specialized energy storage or sensing applications. nih.govresearchgate.net

Energy Conversion and Storage: Beyond standard batteries, research is exploring its use in other energy systems, including photo-electrochemical cells and as a component in biofuel cells. mdpi.comacs.org

Magneto-Optic Switching: The broader family of Prussian blue analogues is being investigated for devices that combine magnetic and optical functionalities, opening possibilities for data storage and spintronics. acs.org

The main challenge in this area is the seamless integration of the material with other components (e.g., conductive substrates, polymers, enzymes) while maintaining its functionality and stability. Future paradigms will likely involve creating hierarchical structures and composites where Copper Potassium Hexacyanoferrate(II) is a key component in a larger, synergistic system designed for a specific smart application.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Copper Potassium Hexacyanoferrate(II), and how do variations in temperature/pH affect crystallinity?

  • Methodological Approach : Use factorial design experiments to systematically vary synthesis parameters (e.g., molar ratios, reaction time, pH) and characterize outcomes via X-ray diffraction (XRD) and scanning electron microscopy (SEM). For example, a 2³ factorial design can isolate the impact of temperature (25°C vs. 60°C), pH (3 vs. 7), and precursor concentration . Compare crystallinity metrics (e.g., Scherrer equation for crystallite size) across conditions .
  • Data Interpretation : Tabulate results to identify interactions between variables (e.g., higher pH may reduce Fe-CN bond stability, leading to amorphous phases ).

Q. How can spectroscopic techniques (FTIR, Raman) differentiate between Copper Potassium Hexacyanoferrate(II) and its oxidation products?

  • Methodological Approach : Perform controlled oxidation experiments and track changes in CN stretching vibrations (FTIR: 2000–2100 cm⁻¹) and Fe-C bond modes (Raman: 300–500 cm⁻¹). Use principal component analysis (PCA) to statistically distinguish spectral fingerprints .
  • Contradiction Alert : Discrepancies in peak assignments may arise due to hydration states; always cross-validate with thermogravimetric analysis (TGA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.